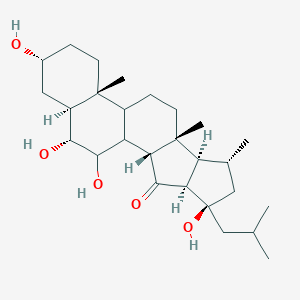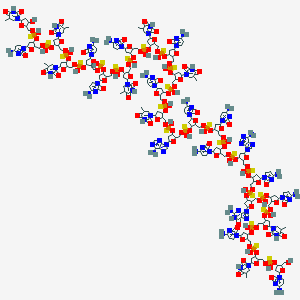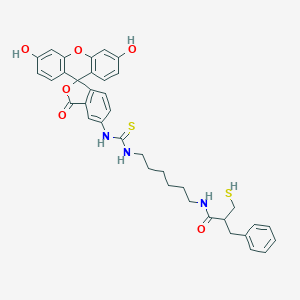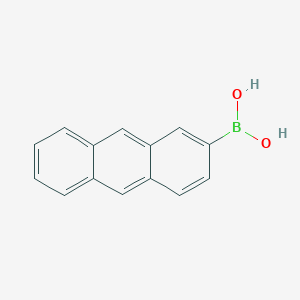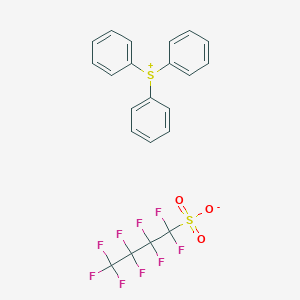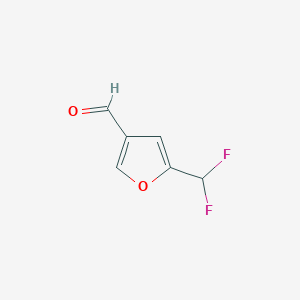
5-(Difluoromethyl)furan-3-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Difluoromethyl)furan-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a derivative of furan-3-carbaldehyde and has two fluorine atoms attached to the carbon atom adjacent to the aldehyde group.
Mécanisme D'action
The mechanism of action of 5-(Difluoromethyl)furan-3-carbaldehyde is not fully understood. However, it is believed to interact with specific enzymes or receptors in the body, leading to its biological activity. Further research is needed to fully understand the mechanism of action of this compound.
Effets Biochimiques Et Physiologiques
Studies have shown that 5-(Difluoromethyl)furan-3-carbaldehyde has various biochemical and physiological effects. In one study, it was shown to have potent inhibitory activity against a specific enzyme involved in cancer cell growth. In another study, it was found to have antibacterial activity against certain strains of bacteria. Additionally, it has been shown to have anti-inflammatory and antioxidant properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5-(Difluoromethyl)furan-3-carbaldehyde in lab experiments is its unique chemical structure, which allows for the synthesis of other compounds with unique properties. Additionally, it has shown potential as a drug candidate and may be useful in the development of new drugs. However, one limitation is that its mechanism of action is not fully understood, which may hinder its use in certain experiments.
Orientations Futures
There are several future directions for research on 5-(Difluoromethyl)furan-3-carbaldehyde. One area of research could focus on its potential as a drug candidate for the treatment of various diseases. Another area of research could focus on its use in the development of new materials with unique properties. Additionally, further research is needed to fully understand its mechanism of action and to determine its potential limitations in lab experiments.
Conclusion:
In conclusion, 5-(Difluoromethyl)furan-3-carbaldehyde is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. Its unique chemical structure and biological activity make it a promising candidate for further research in medicinal chemistry, organic synthesis, and material science. However, further research is needed to fully understand its mechanism of action and to determine its potential limitations in lab experiments.
Méthodes De Synthèse
The synthesis of 5-(Difluoromethyl)furan-3-carbaldehyde involves the reaction of 5-(Bromomethyl)furan-3-carbaldehyde with difluoromethyl magnesium bromide in the presence of a palladium catalyst. This reaction results in the substitution of the bromine atom with a difluoromethyl group, forming the desired compound.
Applications De Recherche Scientifique
5-(Difluoromethyl)furan-3-carbaldehyde has shown potential applications in various scientific research areas, including medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, this compound has been studied for its potential as a drug candidate due to its unique chemical structure and biological activity. In organic synthesis, it has been used as a building block for the synthesis of other compounds. In material science, it has been studied for its potential use in the development of new materials with unique properties.
Propriétés
Numéro CAS |
153026-75-6 |
|---|---|
Nom du produit |
5-(Difluoromethyl)furan-3-carbaldehyde |
Formule moléculaire |
C6H4F2O2 |
Poids moléculaire |
146.09 g/mol |
Nom IUPAC |
5-(difluoromethyl)furan-3-carbaldehyde |
InChI |
InChI=1S/C6H4F2O2/c7-6(8)5-1-4(2-9)3-10-5/h1-3,6H |
Clé InChI |
SHOSWTDXNHYNAL-UHFFFAOYSA-N |
SMILES |
C1=C(OC=C1C=O)C(F)F |
SMILES canonique |
C1=C(OC=C1C=O)C(F)F |
Synonymes |
3-Furancarboxaldehyde, 5-(difluoromethyl)- (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



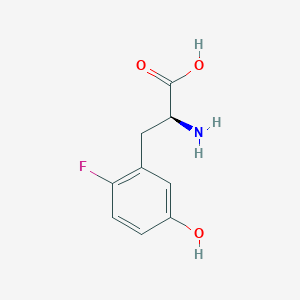
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B114781.png)
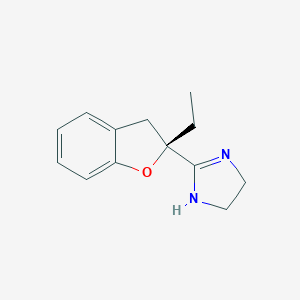
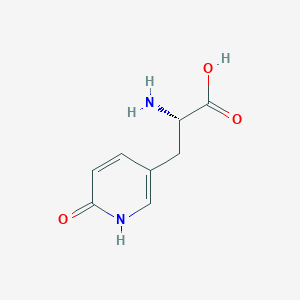
![4-[10-(Acryloyloxy)decyloxy]benzoic acid](/img/structure/B114792.png)
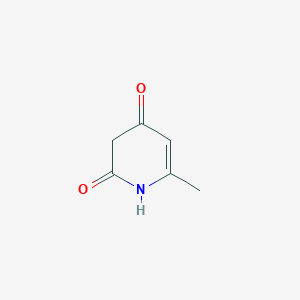
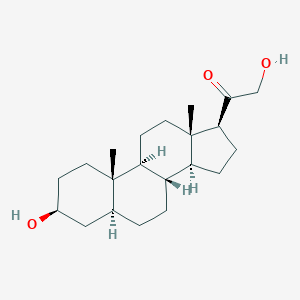
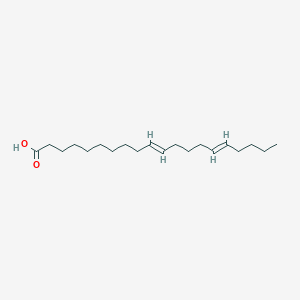
![[(Z)-4-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-3-[[(E)-2-[formyl-[(2-methyl-6-oxo-1H-pyrimidin-5-yl)methyl]amino]-5-(pyridine-3-carbonyloxy)pent-2-en-3-yl]disulfanyl]pent-3-enyl] pyridine-3-carboxylate](/img/structure/B114806.png)
